N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with benzyl, dimethylphenyl, and ethyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, followed by treatment with substituted anilines . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which provide a rapid and efficient synthesis of pyrazolopyrimidine derivatives . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be employed to form carbon-carbon bonds, using palladium catalysts and organoboron reagents.
Scientific Research Applications
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, pyrazolopyrimidine derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
- N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-methylbenzylamine
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H23N5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-20-13-25-27(22(20)24-15-23-21)19-11-10-16(2)17(3)12-19/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
SXWDHWOMAPMGOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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